molecular formula C6H3ClN2O B2990669 2-Chloro-6-hydroxypyridine-4-carbonitrile CAS No. 1556812-05-5

2-Chloro-6-hydroxypyridine-4-carbonitrile

Cat. No.: B2990669
CAS No.: 1556812-05-5
M. Wt: 154.55
InChI Key: PZBFXMLZXFRMFH-UHFFFAOYSA-N
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Description

2-Chloro-6-hydroxypyridine-4-carbonitrile is a chemical compound with the molecular formula C6H3ClN2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and industry. The compound is characterized by the presence of a chloro group, a hydroxyl group, and a nitrile group attached to a pyridine ring, making it a versatile building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-hydroxypyridine-4-carbonitrile typically involves the chlorination of 6-hydroxypyridine-4-carbonitrile. One common method includes the reaction of 6-hydroxypyridine-4-carbonitrile with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds with the substitution of the hydroxyl group by a chlorine atom, yielding this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-hydroxypyridine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-6-hydroxypyridine-4-carbonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-hydroxypyridine-4-carbonitrile is unique due to the presence of both a chloro and hydroxyl group on the pyridine ring, along with a nitrile group. This combination of functional groups provides distinct reactivity and versatility in synthetic applications, making it a valuable compound in various fields of research .

Properties

IUPAC Name

2-chloro-6-oxo-1H-pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O/c7-5-1-4(3-8)2-6(10)9-5/h1-2H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBFXMLZXFRMFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(NC1=O)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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